5-Bromo-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide 5-Bromo-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide
Brand Name: Vulcanchem
CAS No.: 904876-35-3
VCID: VC8150201
InChI: InChI=1S/C14H20BrNO3/c1-4-16(5-2)14(17)12-10-11(15)6-7-13(12)19-9-8-18-3/h6-7,10H,4-5,8-9H2,1-3H3
SMILES: CCN(CC)C(=O)C1=C(C=CC(=C1)Br)OCCOC
Molecular Formula: C14H20BrNO3
Molecular Weight: 330.22 g/mol

5-Bromo-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide

CAS No.: 904876-35-3

Cat. No.: VC8150201

Molecular Formula: C14H20BrNO3

Molecular Weight: 330.22 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide - 904876-35-3

Specification

CAS No. 904876-35-3
Molecular Formula C14H20BrNO3
Molecular Weight 330.22 g/mol
IUPAC Name 5-bromo-N,N-diethyl-2-(2-methoxyethoxy)benzamide
Standard InChI InChI=1S/C14H20BrNO3/c1-4-16(5-2)14(17)12-10-11(15)6-7-13(12)19-9-8-18-3/h6-7,10H,4-5,8-9H2,1-3H3
Standard InChI Key DMURBBFJDDJPTP-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)C1=C(C=CC(=C1)Br)OCCOC
Canonical SMILES CCN(CC)C(=O)C1=C(C=CC(=C1)Br)OCCOC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The molecular formula of 5-Bromo-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide is C₁₄H₂₀BrNO₃, with a molecular weight of 330.22 g/mol . Its systematic IUPAC name is 5-bromo-N,N-diethyl-2-(2-methoxyethoxy)benzamide, reflecting the bromine atom at the fifth position of the benzene ring, the diethylcarbamoyl group at the first position, and the 2-methoxyethoxy substituent at the second position .

The compound’s structure includes:

  • A benzene ring with a bromine atom at the para position relative to the carbamoyl group.

  • A diethylamine group (-N(C₂H₅)₂) attached to the carbonyl carbon.

  • A 2-methoxyethoxy side chain (-OCH₂CH₂OCH₃) at the ortho position relative to the carbamoyl group .

Spectroscopic and Computational Data

The SMILES notation for this compound is CCN(CC)C(=O)C1=C(C=CC(=C1)Br)OCCOC, which encodes its connectivity and functional groups . The InChIKey (DMURBBFJDDJPTP-UHFFFAOYSA-N) provides a unique identifier for chemical databases, facilitating rapid retrieval and cross-referencing .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₀BrNO₃
Molecular Weight330.22 g/mol
IUPAC Name5-bromo-N,N-diethyl-2-(2-methoxyethoxy)benzamide
SMILESCCN(CC)C(=O)C1=C(C=CC(=C1)Br)OCCOC
InChIKeyDMURBBFJDDJPTP-UHFFFAOYSA-N

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Parameters

ParameterPredicted ValueMethod
logP (Octanol-Water)2.8–3.2Computed
Hydrogen Bond Donors1 (Amide NH)Structural
Hydrogen Bond Acceptors5 (Amide O, Ether O, Br)Structural
Polar Surface Area65–70 ŲComputed

Metabolic Stability

The methoxyethoxy side chain is susceptible to oxidative metabolism via cytochrome P450 enzymes, potentially generating carboxylic acid metabolites. The diethylamine group may undergo N-dealkylation, producing monoethyl or free amine derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator